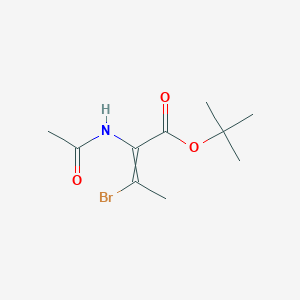
tert-Butyl 2-acetamido-3-bromobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-acetamido-3-bromobut-2-enoate is an organic compound with a complex structure that includes a tert-butyl ester, an acetamido group, and a brominated butenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetamido-3-bromobut-2-enoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the acetamido group and the tert-butyl ester. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing costs.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-acetamido-3-bromobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-acetamido-3-bromobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-acetamido-3-bromobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The pathways involved may include enzyme-catalyzed processes or non-enzymatic reactions, depending on the context.
Comparison with Similar Compounds
tert-Butyl bromoacetate: A related compound with similar reactivity but different functional groups.
tert-Butyl 2-bromo-2-methylpropanoate: Another brominated ester with distinct chemical properties.
tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate: A compound with a similar brominated structure but different functional groups.
Uniqueness: tert-Butyl 2-acetamido-3-bromobut-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it valuable in various fields of research and industry.
Properties
CAS No. |
60379-78-4 |
|---|---|
Molecular Formula |
C10H16BrNO3 |
Molecular Weight |
278.14 g/mol |
IUPAC Name |
tert-butyl 2-acetamido-3-bromobut-2-enoate |
InChI |
InChI=1S/C10H16BrNO3/c1-6(11)8(12-7(2)13)9(14)15-10(3,4)5/h1-5H3,(H,12,13) |
InChI Key |
HRYYFUWTMIOMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC(C)(C)C)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


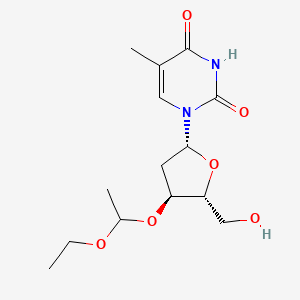
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)
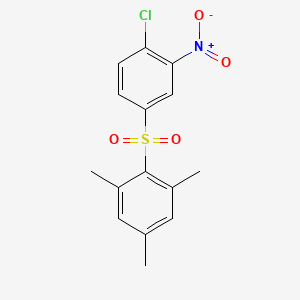
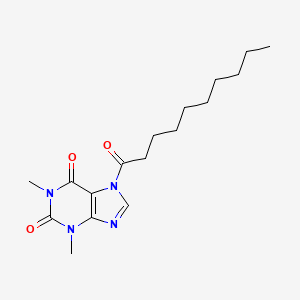
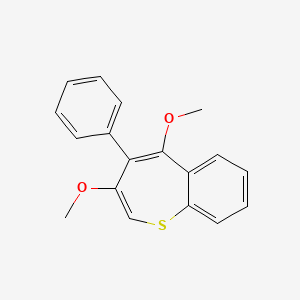
![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)
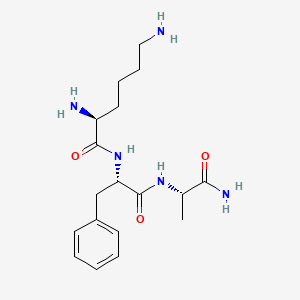

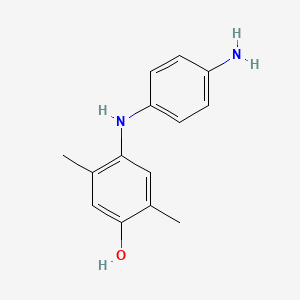
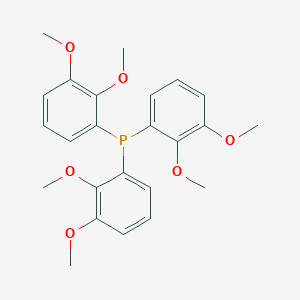
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)

